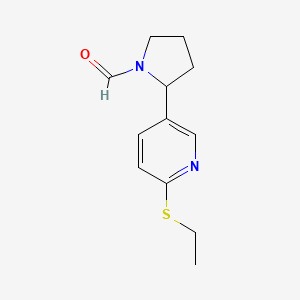![molecular formula C7H12INO B11824031 [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,6R)-6-iodo-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound featuring an iodine atom and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free methodology has been developed for this purpose, which enables the formation of the azabicyclo structure under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups in place of the iodine atom.
Applications De Recherche Scientifique
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its functional groups and reactivity make it useful in the synthesis of materials and fine chemicals.
Mécanisme D'action
The mechanism by which [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol exerts its effects depends on its interactions with molecular targets. The iodine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound a valuable tool for studying molecular mechanisms.
Comparaison Avec Des Composés Similaires
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol can be compared with other azabicyclo compounds, such as:
- [(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- 8-azabicyclo[3.2.1]octane derivatives
- 2-azabicyclo[2.2.1]heptanes
These compounds share similar structural features but differ in their functional groups and specific applications [(1R,6R)-6-iodo-3-azabicyclo[41
Propriétés
Formule moléculaire |
C7H12INO |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C7H12INO/c8-7-1-2-9-4-6(7,3-7)5-10/h9-10H,1-5H2/t6-,7+/m1/s1 |
Clé InChI |
PZDCSBLTSBMLPO-RQJHMYQMSA-N |
SMILES isomérique |
C1CNC[C@@]2([C@]1(C2)I)CO |
SMILES canonique |
C1CNCC2(C1(C2)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)
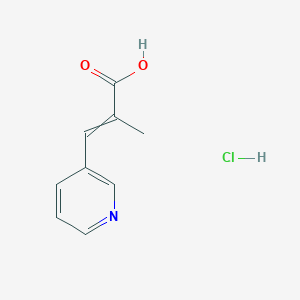
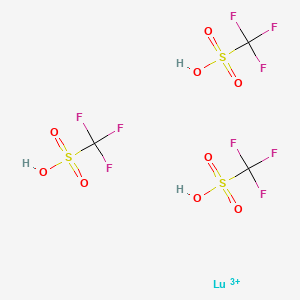
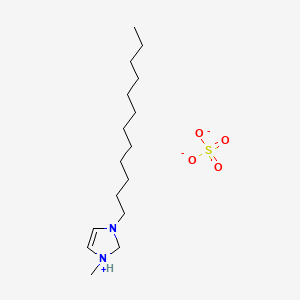
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)
![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)
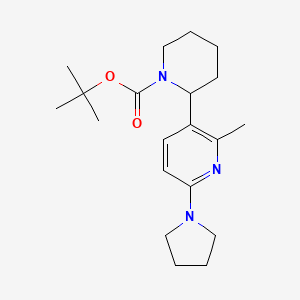

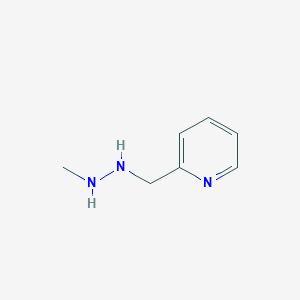
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)
